5-(3,4-Dimethylphenyl)-5-oxovaleric acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule and the bonds that hold these atoms together. The structure can greatly influence the properties and reactivity of the compound .Chemical Reactions Analysis
Chemical reactions analysis involves studying the transformations that a compound undergoes when it reacts with other substances. This can include studying the mechanisms of these reactions and the factors that influence their rates .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility in various solvents, and reactivity with other substances .Scientific Research Applications
Suzuki–Miyaura Coupling in Organic Chemistry
Summary of the Application
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used extensively due to its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .
Methods of Application
The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Results or Outcomes
The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines
Summary of the Application
The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate results in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .
Methods of Application
The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate is carried out under controlled conditions to yield the desired product .
Results or Outcomes
The combined spectral data obtained by 1H-, 13C-,1 H/13C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .
Boron-Catalysed Direct Amidation Reactions
Summary of the Application
The generally accepted monoacyloxyboron mechanism of boron-catalysed direct amidation is brought into question in this study, and new alternatives are proposed .
Methods of Application
A detailed investigation of boron-catalysed amidation reactions was carried out, through study of the interaction between amines/carboxylic acids and borinic acids, boronic acids and boric acid .
Results or Outcomes
The observations and theoretical modelling resulted in alternative proposed mechanisms for boron-mediated amidation reactions. These are likely to proceed via the formation of a dimeric B–X–B motif (X = O, NR), which is uniquely able to provide activation of the carboxylic acid, whilst orchestrating the delivery of the amine nucleophile to the carbonyl group .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(3,4-dimethylphenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-6-7-11(8-10(9)2)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNCEAUAQBMUKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322532 |
Source
|
Record name | 5-(3,4-DIMETHYLPHENYL)-5-OXOVALERIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00322532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethylphenyl)-5-oxovaleric acid | |
CAS RN |
7508-13-6 |
Source
|
Record name | NSC401476 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(3,4-DIMETHYLPHENYL)-5-OXOVALERIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00322532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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